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molecular formula C10H21NO3 B1659779 N-(4,4-Diethoxybutyl)acetamide CAS No. 68029-07-2

N-(4,4-Diethoxybutyl)acetamide

Cat. No. B1659779
M. Wt: 203.28 g/mol
InChI Key: ANONYJUYWUFMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08470841B2

Procedure details

4,4-Diethoxybutylamine (3.0 g, 18.61 mmol) and triethylamine (7.85 ml, 55.83 mmol) were dissolved in 250 ml of ethyl acetate. At 10° C., acetic anhydride (1.75 ml, 18.61 mmol) was added, and stirring was continued for 2 h. The cooling bath was removed after 1 h. The reaction mixture was concentrated. Yield: 1.526 g. The product was directly reacted further.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.85 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:9][CH2:10][CH3:11])[CH2:5][CH2:6][CH2:7][NH2:8])[CH3:2].C(N(CC)CC)C.[C:19](OC(=O)C)(=[O:21])[CH3:20]>C(OCC)(=O)C>[CH2:10]([O:9][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH2:6][CH2:7][NH:8][C:19](=[O:21])[CH3:20])[CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CCCN)OCC
Name
Quantity
7.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed after 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The product was directly reacted further

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(CCCNC(C)=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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